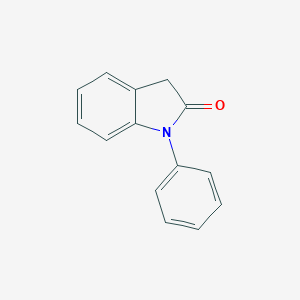

1-Phenyloxindole

説明

Contextual Significance of Oxindole Scaffolds in Chemical Sciences

The oxindole scaffold is recognized as a "privileged" structural motif in medicinal chemistry. acs.org This designation stems from its frequent appearance in a wide array of natural products and biologically active compounds. acs.orgnih.gov The inherent versatility of the oxindole core allows for modifications with various chemical groups, leading to the generation of novel biological functions. nih.govresearchgate.net

Historically, the oxindole moiety was first identified in compounds extracted from Uncaria tomentosa, a plant commonly known as cat's claw found in the Amazon rainforest. nih.govresearchgate.net Today, oxindole derivatives are investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netsunlight-adi.com The ability to synthesize complex, sterically congested oxindole derivatives is a significant area of research, with methods like visible-light-induced radical coupling being developed to create diverse molecular libraries. rsc.org

Rationale for Focused Research on 1-Phenyloxindole

The specific focus on this compound is driven by its role as a key intermediate in the synthesis of more complex molecules with significant biological and material applications. sunlight-adi.com The presence of the phenyl group at the N1 position influences the compound's reactivity and physical properties, making it a subject of comparative studies against other substituted oxindoles.

Research has highlighted this compound's utility in various chemical transformations, including C3-alkylation reactions, where it can be efficiently converted to yield products with high purity. Furthermore, derivatives of this compound are actively being explored for their potential in developing new therapeutic agents, particularly for neurological disorders and cancer. chemimpex.com Its unique chemical properties also lend themselves to applications in materials science, such as in the development of novel polymers and coatings. chemimpex.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the academic research surrounding this compound. The primary objectives are to detail its synthesis, chemical properties, and its established and potential applications in medicinal chemistry and materials science. The content will adhere strictly to scientifically vetted information, presenting detailed research findings and relevant data.

Historical Perspective of this compound Research Evolution

While the broader oxindole scaffold has a longer history rooted in natural product chemistry, focused research on this compound has gained momentum with the advancement of synthetic methodologies. Early research likely centered on fundamental synthesis and characterization. Over time, particularly with the rise of transition-metal-catalyzed reactions, more sophisticated methods for its synthesis and functionalization have been developed. acs.org For instance, palladium-catalyzed cyclization of α-chloroacetanilides has become a common and efficient route to produce this compound. More recent research has explored its reactivity in catalytic systems, such as its high efficiency in C-3 alkylation reactions using nickel phosphide nanoalloy catalysts. The evolution of research also reflects a growing interest in its application as a building block for pharmaceuticals, such as the neuroprotective agent Linopirdine, and as a component in advanced materials. chemimpex.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3335-98-6 | chemimpex.comsihaulichemicals.com |

| Molecular Formula | C₁₄H₁₁NO | chemimpex.comscbt.com |

| Molecular Weight | 209.24 - 209.25 g/mol | chemimpex.com |

| Appearance | White to light yellow crystalline powder | chemimpex.com |

| Melting Point | 120 - 126 °C | chemimpex.com |

| Boiling Point | 443.6°C | |

| Density | 1.228 g/cm³ | |

| Purity | ≥ 98% (GC) | chemimpex.com |

| IUPAC Name | 1-phenyl-1,3-dihydro-2H-indol-2-one | |

| Synonyms | 1-Phenyl-2-indolinone, 2-Oxo-1-phenylindoline | chemimpex.comscbt.com |

特性

IUPAC Name |

1-phenyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPNVXATCSXTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310944 | |

| Record name | 1-Phenyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3335-98-6 | |

| Record name | 1,3-Dihydro-1-phenyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3335-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003335986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3335-98-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-1-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLOXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FQG528CES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-Phenyloxindole

Several reliable methods for the synthesis of this compound have been developed, each with its own set of advantages and applications. These established routes often involve cyclization reactions and transition-metal-catalyzed processes.

Cyclization reactions represent a fundamental approach to constructing the oxindole core. One such method involves the acid-catalyzed rearrangement of a phenyl-oxindole precursor. For instance, the treatment of 2-chloro-N,N-diphenyl acetamide with anhydrous aluminium chloride, followed by cyclization in the presence of polyphosphoric acid, yields the desired this compound framework. researchgate.net Another strategy employs the reaction of N-alkyl or N-arylanilines with disubstituted ketenes, where the resulting amide enolates undergo a homolytic aromatic substitution to form 3,3-disubstituted oxindoles in good to excellent yields. rsc.org

A notable cyclization approach involves the reaction of 1-phenyl-2-(phenylamino)-ethane-1-one analogs with trifluoroacetic acid in glacial acetic acid under reflux conditions to produce 1-phenyl-1H-indole derivatives. impactfactor.org While this method directly yields the indole, subsequent oxidation would be required to obtain the target this compound.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been applied to the synthesis of this compound. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide. For the synthesis of this compound, this could entail the coupling of a suitably substituted oxindole precursor with a phenylboronic acid derivative. The reaction proceeds under mild conditions and requires a base to activate the boronic acid. The versatility of the Suzuki-Miyaura reaction allows for a broad substrate scope and the introduction of various functional groups. mdpi.com

| Reaction | Catalyst | Key Features |

| Suzuki-Miyaura Cross-Coupling | Palladium-based complexes | Forms C-C bonds, versatile, proceeds under mild conditions. |

A prominent and efficient method for synthesizing this compound is the palladium-catalyzed intramolecular cyclization of α-chloroacetanilides. This reaction utilizes a palladium catalyst, often in conjunction with a phosphine ligand such as 2-(di-tert-butylphosphino)biphenyl, and a stoichiometric base like triethylamine. This approach is noted for its high efficiency and yield, making it suitable for large-scale industrial production. The selection of the appropriate catalyst, ligand, and base is critical for optimizing the reaction and achieving high purity of the final product.

| Catalyst System | Ligand | Base | Significance |

| Palladium-based | 2-(di-tert-butylphosphino)biphenyl | Triethylamine | High efficiency and yield, suitable for industrial scale. |

A significant advancement in the synthesis of chiral oxindoles involves the titanium-catalyzed chemo- and enantioselective oxidation of indoles. organic-chemistry.orgnih.gov This method employs a simple titanium(salan) catalyst and hydrogen peroxide as a green terminal oxidant to convert indoles into chiral 3-monosubstituted oxindoles with high yields and excellent enantiomeric excess. organic-chemistry.orgnih.gov While this method is primarily focused on generating chiral 3-substituted oxindoles, the underlying principle of indole oxidation is relevant to the synthesis of this compound from 1-phenylindole. The reaction is known to tolerate a wide array of functional groups, which is a considerable advantage for the synthesis of complex molecules. organic-chemistry.orgnih.gov Mechanistic studies suggest the involvement of a titanium-oxo species and a stereospecific 2,3-hydride migration. organic-chemistry.org

| Catalyst | Oxidant | Key Outcomes |

| Titanium(salan) | Hydrogen Peroxide (H₂O₂) | High yields, high enantioselectivity, broad functional group tolerance. organic-chemistry.orgnih.gov |

Palladium-Catalyzed Cyclization of α-Chloroacetanilides

Novel Synthetic Strategies and Innovations

The quest for more efficient, economical, and environmentally friendly synthetic routes has led to the development of novel strategies for preparing this compound and its precursors.

A notable innovation is the development of a one-pot synthesis for 1-phenyl-1H-indoles, which are direct precursors to this compound. researchgate.net This method involves the cyclization of 1-phenyl-2-(phenylamino)-ethane-1-one in the presence of trifluoroacetic acid and acetic acid. researchgate.net The synthesis is carried out by refluxing the reaction mixture in the dark for several hours. researchgate.net This one-pot approach simplifies the synthetic procedure, potentially reducing time and resources compared to multi-step syntheses.

Another one-pot method for synthesizing 2-phenylindoles involves the palladium-catalyzed heteroannulation of 2-haloaniline derivatives and phenylacetylene under mild conditions. nih.gov This reaction proceeds at room temperature and provides the indole product in good yields. nih.gov A patent also describes a method for synthesizing 1-phenylindole from indole and bromobenzene using cuprous chloride as a catalyst, potassium hydroxide as a base, and L-proline as an additive, achieving high yields. google.com Subsequent oxidation of the resulting 1-phenylindole would furnish this compound.

| Starting Materials | Reagents | Key Advantage |

| 1-phenyl-2-(phenylamino)-ethane-1-one | Trifluoroacetic acid, Acetic acid | Simplified one-pot procedure. researchgate.net |

| 2-haloaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Mild reaction conditions (room temperature). nih.gov |

| Indole, Bromobenzene | CuCl, KOH, L-proline | High yield, potential for industrial application. google.com |

Asymmetric Rhodium-Catalyzed Dual C-H Activation for N-Aryloxindoles

A significant breakthrough in the synthesis of axially chiral N-aryloxindoles has been the development of an asymmetric rhodium-catalyzed dual C-H activation reaction. nih.govnortheastern.edu This method facilitates the reaction between N-aryloxindoles and alkynes, leading to the formation of C-N axially chiral products with high yields and enantioselectivities, reaching up to 99% in both yield and enantiomeric excess (ee). nih.govnortheastern.edu This represents the first successful application of a Satoh-Miura-type reaction in an enantioselective manner and is a pioneering example of synthesizing C-N axially chiral compounds through a C-H activation strategy. nih.govnortheastern.edu The reaction's success hinges on the use of a chiral rhodium catalyst, which orchestrates the dual C-H activation and subsequent annulation with the alkyne. nih.govnortheastern.edu This methodology has been highlighted as a significant advance in the construction of atropisomeric heterobiaryl scaffolds. nih.gov

Organocatalytic Asymmetric Michael Addition to Unprotected Oxindoles

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. In the context of oxindole chemistry, the Michael addition of unprotected 3-substituted oxindoles to various Michael acceptors has been a focal point.

Quinidine-derived bifunctional thiourea catalysts have proven effective in catalyzing the Michael addition of unprotected 3-substituted oxindoles to nitroolefins. rsc.org This reaction proceeds with excellent yields and moderate to good diastereoselectivity. rsc.org Specifically, a bifunctional quinidine-derived thiourea catalyst can afford the major diastereomer with up to 85% ee. rsc.org

Another notable application is the organocatalytic Michael addition of unprotected 3-prochiral oxindoles to 1,4-naphthoquinone. beilstein-journals.orgnih.gov A quinidine derivative, (DHQD)2PYR, was identified as an effective catalyst, achieving up to 83% ee with moderate to excellent yields. beilstein-journals.orgnih.gov This method provides a novel route to enantioenriched 3,3-diaryloxindoles. beilstein-journals.orgnih.gov The reaction conditions were optimized by screening various cinchona alkaloid-derived catalysts and solvents, with ethyl acetate (EtOAc) proving to be the most suitable solvent. beilstein-journals.org

The development of novel bifunctional chiral primary amine thiourea catalysts has also enabled the Michael addition of unprotected oxindoles to alkenes, yielding products with two adjacent stereocenters in good diastereomeric ratios and excellent enantioselectivities. taltech.ee

Ultrasound-Irradiation Enhanced Condensation Reactions

The use of ultrasound irradiation as a non-conventional energy source has demonstrated significant advantages in organic synthesis, including reduced reaction times and increased yields. Several studies have explored its application in condensation reactions involving oxindoles.

For instance, a four-component condensation reaction for the synthesis of spiro-oxindole derivatives was significantly accelerated under ultrasonic activation. nih.gov While the reaction was incomplete after 120 minutes without ultrasound, a 94% yield was achieved in just 15 minutes with ultrasonic irradiation. nih.gov Similarly, the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives through a one-pot, three-component reaction of isatin, a nitrile, and phthalhydrazide was substantially improved under sonication. nih.gov The reactions were faster (0.5–2 hours vs. 4–9.5 hours) and produced higher yields (69–93% vs. 42–80%) compared to conventional heating methods. nih.gov

Ultrasound has also been effectively used to promote the synthesis of 2-amino pyrimidine derivatives coupled with indolin-2-ones in a stepwise strategy, significantly reducing reaction times from 4-6 hours to 15-25 minutes. rsc.org These examples highlight the potential of sonochemistry as a green and efficient tool in the synthesis of complex heterocyclic systems derived from oxindoles. nih.govnih.govrsc.org

Reductive Alkylation of Oxindoles with Aldehydes

Reductive alkylation provides a direct method for the C3-functionalization of oxindoles. A continuous-flow method has been developed for the regioselective 3-alkylation of oxindole with both alcohols and aldehydes using Raney nickel as a catalyst. thieme-connect.comthieme-connect.com This approach offers a robust, time- and cost-efficient alternative to traditional batch processes, which often require high temperatures and pressures. thieme-connect.comthieme-connect.com The continuous-flow system allows for the safe handling of the pyrophoric Raney nickel catalyst and has demonstrated long-term usability. thieme-connect.comthieme-connect.com For example, the reaction between oxindole and acetaldehyde could be run for an extended period, enabling the efficient ethylation of a significant amount of the starting material with a small quantity of catalyst. thieme-connect.com

While the condensation of oxindole with aromatic aldehydes followed by reduction is a common method, the reaction with aliphatic aldehydes often leads to low yields due to aldol-type side reactions. mdpi.com The Raney nickel-induced reductive alkylation with alcohols circumvents this issue. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and selectivity of synthetic transformations leading to this compound and its derivatives are highly dependent on the reaction conditions. Careful selection of catalysts, ligands, solvents, and temperature is paramount for maximizing yields and achieving desired stereochemical outcomes.

Catalyst and Ligand Selection for Improved Efficiency

The choice of catalyst and accompanying ligand is critical in transition metal-catalyzed reactions. In the asymmetric rhodium-catalyzed dual C-H activation, the specific chiral ligand bound to the rhodium center is responsible for inducing enantioselectivity. nih.govnortheastern.edu While the exact ligand is often proprietary to the research group, the principle remains that the ligand's structure dictates the stereochemical outcome of the reaction.

In palladium-catalyzed cross-coupling reactions, such as those used for the synthesis of this compound, the ligand plays a crucial role in the efficiency of the catalytic cycle. For instance, 2-(di-tert-butylphosphino)biphenyl has been used as a ligand in the palladium-catalyzed cyclization of α-chloroacetanilides to form oxindoles. The selection of phosphine-based ligands is a key area of research, with a vast array of such ligands being developed and evaluated for their effectiveness in various cross-coupling reactions. mdpi.com

In organocatalytic reactions, the catalyst itself is the chiral entity. For the Michael addition to unprotected oxindoles, various cinchona alkaloid derivatives, such as quinidine and its modified versions like (DHQD)2PYR, have been screened and found to be effective. rsc.orgbeilstein-journals.org The bifunctional nature of these catalysts, often incorporating a thiourea moiety, allows for the simultaneous activation of both the nucleophile and the electrophile. rsc.orgtaltech.ee

Solvent Effects and Temperature Optimization

The reaction medium and temperature are crucial parameters that can significantly influence the outcome of a synthesis. In the organocatalytic Michael addition of 3-phenyloxindole to 1,4-naphthoquinone, a screening of solvents revealed that ethyl acetate (EtOAc) provided the highest enantiomeric excess. beilstein-journals.org The choice of solvent can affect catalyst solubility, reactant solvation, and the stability of transition states, all of which can impact both yield and selectivity.

Temperature also plays a pivotal role. While some reactions benefit from elevated temperatures to overcome activation barriers, others require lower temperatures to enhance selectivity. For example, in the aforementioned Michael addition, the reaction was conducted at 0 °C to optimize enantioselectivity. beilstein-journals.org In contrast, some palladium-catalyzed reactions and reductive alkylations may require higher temperatures to proceed at a reasonable rate. thieme-connect.commdpi.com However, in ultrasound-assisted syntheses, increasing the temperature does not always lead to improved yields and can sometimes have a detrimental effect. nih.gov For instance, in one study, increasing the temperature from 50 °C to 70 °C under ultrasonic irradiation led to a decrease in yield. nih.gov Optimization often involves a careful balance between reaction rate and selectivity, which is highly specific to each reaction system.

Data Tables

Table 1: Organocatalytic Asymmetric Michael Addition of 3-Phenyloxindole (1a) to 1,4-Naphthoquinone (2a) Reaction conditions: 3-phenyloxindole (1a), 1,4-naphthoquinone (2a), catalyst (20 mol%), solvent, 0 °C.

| Catalyst | Solvent | Yield (%) | ee (%) |

| (DHQD)2PYR | EtOAc | 51 | 77 |

| Quinidine | EtOAc | - | - |

| Cinchonine | EtOAc | - | - |

| (DHQD)2PYR | Toluene | 45 | 65 |

| (DHQD)2PYR | CH2Cl2 | 48 | 70 |

| (DHQD)2PYR | THF | 42 | 60 |

Data adapted from a study on the organocatalytic Michael addition of unprotected 3-prochiral oxindoles. beilstein-journals.org Note: Specific yield and ee for quinidine and cinchonine were not provided in the source but were part of the initial screening.

Table 2: Ultrasound-Assisted vs. Conventional Synthesis of Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives

| Method | Reaction Time | Yield Range (%) |

| Ultrasound Irradiation | 0.5 - 2 hours | 69 - 93 |

| Conventional Heating | 4 - 9.5 hours | 42 - 80 |

This table summarizes the general findings from a comparative study, highlighting the significant rate enhancement and yield improvement achieved with ultrasound. nih.gov

Design of Experiments (DoE) for Reaction Parameter Optimization

Design of Experiments (DoE) is a powerful statistical tool for rapidly optimizing reaction conditions by systematically varying multiple factors simultaneously. mt.com This approach allows for a comprehensive understanding of the interplay between different parameters, leading to improved yields and selectivity in a shorter timeframe compared to traditional one-factor-at-a-time methods. mt.comqucosa.de

In the context of this compound synthesis, DoE can be applied to optimize parameters such as catalyst loading, temperature, pressure, and solvent choice. galchimia.com For instance, in a palladium-catalyzed cross-coupling reaction to form the N-phenyl bond, a factorial design could be employed to investigate the effects of different palladium precursors, ligands, bases, and reaction temperatures on the final yield.

A hypothetical 2³ full factorial design for the optimization of a key reaction step might involve three factors at two levels (low and high), resulting in eight unique experimental runs. The factors could be temperature (e.g., 80 °C vs. 100 °C), catalyst loading (e.g., 1 mol% vs. 2 mol%), and reaction time (e.g., 12 h vs. 24 h). The response would typically be the reaction yield or purity.

Table 1: Illustrative 2³ Factorial Design for Reaction Optimization

| Run | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | 80 | 1 | 12 | Data |

| 2 | 100 | 1 | 12 | Data |

| 3 | 80 | 2 | 12 | Data |

| 4 | 100 | 2 | 12 | Data |

| 5 | 80 | 1 | 24 | Data |

| 6 | 100 | 1 | 24 | Data |

| 7 | 80 | 2 | 24 | Data |

| 8 | 100 | 2 | 24 | Data |

Statistical analysis of the results from such an experiment would reveal not only the main effects of each factor but also the interaction effects between them, providing a detailed map of the reaction landscape and identifying the optimal conditions. qucosa.descielo.br For more complex systems, Response Surface Methodology (RSM) can be used to model the curvature around the reaction optimum, allowing for a more precise identification of the ideal process window. mt.com

Strategies for Enhanced Stereoselectivity

The C3 position of the oxindole core is a common site for stereogenic centers, and the development of enantioselective methods for the synthesis of 3-substituted 1-phenyloxindoles is of paramount importance. Strategies to achieve high stereoselectivity often involve the use of chiral catalysts, auxiliaries, or reagents that can induce asymmetry in the product. wikipedia.org

Chiral Catalysis:

Transition Metal Catalysis: Chiral phosphine ligands are frequently employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions of 3-substituted oxindoles. mdpi.com For instance, the use of specific chiral diphosphine ligands with a palladium precursor can lead to high enantioselectivity in the reaction of unprotected 3-phenyloxindole with allylic substrates. mdpi.com Molybdenum-based chiral catalysts have also been successfully used in the allylic alkylation of 3-aryloxindoles, demonstrating excellent regio- and diastereoselectivity. nih.gov

Organocatalysis: Chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective transformations. snnu.edu.cn They can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding to control the stereochemical outcome. snnu.edu.cn For example, quinidine-derived catalysts have been used in the organocatalytic Michael addition of unprotected 3-prochiral oxindoles to 1,4-naphthoquinone, affording enantioenriched 3,3-diaryloxindoles. beilstein-journals.org

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis (PTC) provides another avenue for the enantioselective alkylation of oxindoles. Chiral quaternary ammonium salts or bifunctional catalysts bearing a hydrogen-bond donating group can effectively control the stereochemistry of the alkylation of the 2-oxindole backbone. unimi.it

Table 2: Examples of Catalytic Systems for Stereoselective Synthesis of this compound Derivatives

| Catalyst Type | Reaction | Chiral Ligand/Catalyst | Product Type | Ref. |

| Palladium Catalysis | Asymmetric Allylic Alkylation | Chiral Diphosphine Ligands | 3-Allyl-3-phenyloxindoles | mdpi.com |

| Molybdenum Catalysis | Asymmetric Allylic Alkylation | Chiral Molybdenum Complex | 3-Allyl-3-aryloxindoles | nih.gov |

| Organocatalysis | Michael Addition | Quinidine Derivatives | 3,3-Diaryloxindoles | beilstein-journals.org |

| Phase-Transfer Catalysis | Alkylation | Bifunctional PTC Catalyst | 3-Alkyl-3-phenyloxindoles | unimi.it |

The choice of catalyst, solvent, and other reaction parameters can significantly influence the stereochemical outcome, and careful optimization is often required to achieve high levels of enantioselectivity. beilstein-journals.org

Mechanistic Studies of this compound Formation and Transformations

A deep understanding of the reaction mechanisms involved in the formation and subsequent transformations of this compound is crucial for the rational design of more efficient and selective synthetic methods. A combination of spectroscopic, computational, and kinetic studies is often employed to elucidate these complex pathways.

Elucidation of Reaction Mechanisms via Spectroscopic Techniques (e.g., NMR, MS)

Spectroscopic techniques are indispensable tools for identifying reaction intermediates and tracking the progress of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the structures of starting materials, intermediates, and final products. researchgate.net In situ NMR monitoring can provide real-time information about the concentration of various species throughout the course of a reaction, offering valuable insights into the reaction kinetics and mechanism. rsc.org For instance, the formation of an acyl ammonium species as a key intermediate in certain organocatalytic reactions has been directly observed using ¹H NMR. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of compounds and can help in the identification of transient intermediates. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing complex reaction mixtures and identifying byproducts.

In a study on the rearrangement of this compound, both NMR and MS were instrumental in determining the structures of the intermediates and the final product. researchgate.net

Computational Chemistry for Mechanistic Insights (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT) studies, provides a powerful means to investigate reaction mechanisms at the molecular level. DFT calculations can be used to:

Determine the geometries of transition states and intermediates.

Calculate the activation energies of different reaction pathways.

Predict the stereochemical outcome of a reaction.

For example, DFT calculations have been used to establish a reasonable mechanism for the chemoselective hydrogenation of aldehydes, a reaction relevant to the modification of functional groups that might be present on a this compound derivative. acs.org In the context of organocatalysis, computational studies have helped to elucidate the role of hydrogen bonding and other non-covalent interactions in controlling stereoselectivity. rsc.org

Isotopic Labeling Studies to Determine Reaction Pathways

Isotopic labeling is a classic technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism.

In the study of a borrowing hydrogen methodology for the C(3)-alkylation of oxindoles, deuterium labeling experiments were performed to unveil the reaction mechanism. researchgate.net These studies helped to confirm the involvement of a one-electron reduced azo-anion radical species as the active catalyst. researchgate.net Similarly, intramolecular kinetic deuterium isotope studies have been used to confirm an initial hydrogen abstraction step in certain enzymatic reactions, a principle that can be applied to the study of synthetic transformations. nih.gov

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. This information is crucial for understanding the reaction mechanism and optimizing reaction conditions.

The rate of a reaction can be monitored by various techniques, including NMR spectroscopy and thin-layer chromatography (TLC). rsc.orgthieme-connect.com For instance, in a study of isothiourea catalysis, monitoring the reaction by ¹⁹F{¹H} NMR spectroscopy revealed a significant increase in the reaction rate when a selenium-based catalyst was used compared to its sulfur-based analogue. rsc.org Kinetic analysis using methods like the variable time normalization graphical analysis can reveal the order of the reaction with respect to each component, providing further mechanistic insights. rsc.org Computational and kinetic studies have also been used to explain differences in reactivity and enantioselectivity between different chiral ligands in palladium-catalyzed reactions. mdpi.com

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The reactivity of the aromatic rings in 1-phenyloxindole towards substitution is governed by the electronic nature of the oxindole system. The core structure contains two distinct aromatic systems: the fused benzene ring of the indolinone core and the N-phenyl substituent.

Electrophilic Aromatic Substitution (EAS) In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on an aromatic ring. masterorganicchemistry.com The reaction mechanism typically involves the attack of the electron-rich aromatic pi system on the electrophile, forming a resonance-stabilized carbocation intermediate, known as an arenium ion. orgsyn.orgacs.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. orgsyn.org For this compound, the amide functionality within the oxindole core acts as an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack. Conversely, the nitrogen atom can donate its lone pair to the N-phenyl ring, potentially activating it, although this effect is moderated by the adjacent carbonyl group.

Nucleophilic Aromatic Substitution (NAS) Nucleophilic aromatic substitution involves the replacement of a substituent (often a halide) on an aromatic ring by a nucleophile. researchgate.net This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The carbon-halogen bonds of simple aryl halides are generally strong and resistant to nucleophilic attack. masterorganicchemistry.com However, in a suitably substituted this compound derivative (e.g., with a nitro group and a leaving group on one of the rings), the electron-poor nature of the aromatic system could allow for NAS to occur. masterorganicchemistry.com Another pathway for nucleophilic substitution is the radical-nucleophilic aromatic substitution (SRN1) mechanism, which proceeds through a radical anion intermediate and does not require strong activation by electron-withdrawing groups.

Oxidation and Reduction Reactions of the Carbonyl Group

The lactam carbonyl group at the C2 position of the this compound scaffold is a key site for synthetic modification through oxidation and reduction reactions.

Oxidation The carbonyl group in this compound can be oxidized to generate different derivatives. A common method for such transformations involves the use of hydrogen peroxide, often in the presence of a catalyst like titanium, to yield various oxidized products.

Reduction The reduction of the carbonyl group is a more common transformation, converting the lactam to an alcohol or, under stronger conditions, to a methylene group. Standard reducing agents are effective for this purpose.

Sodium Borohydride (NaBH₄) : This is a mild reducing agent primarily used for converting aldehydes and ketones to alcohols. chemguide.co.uk It can reduce the carbonyl group of this compound to a hydroxyl group, yielding 1-phenylindolin-2-ol. ni.ac.rs The reaction is typically carried out in an alcoholic solvent. ni.ac.rs

Lithium Aluminum Hydride (LiAlH₄) : As a much stronger reducing agent, LiAlH₄ can also reduce the C2-carbonyl of this compound. masterorganicchemistry.com Unlike NaBH₄, which typically does not reduce amides, LiAlH₄ is capable of reducing the lactam functionality completely to the corresponding amine, which would involve the reduction of the carbonyl to a methylene group (CH₂). masterorganicchemistry.com

C3-Alkylation of this compound and its Derivatives

The C3 position of the oxindole ring is a nucleophilic carbon that is amenable to alkylation, allowing for the introduction of a wide variety of substituents and the construction of stereogenic centers.

Directly forming a C-C bond at the C3 position is a powerful strategy. One modern approach utilizes a B(C₆F₅)₃ catalyst to mediate the direct C3-alkylation of oxindoles, including this compound, with amine-based alkylating agents. acs.orgscribd.com This metal-free method proceeds by activating the amine's α-N C(sp³)–H bond to form an iminium ion, which then acts as the electrophile for the nucleophilic C3 position of the oxindole. acs.orgscribd.com A key advantage of this methodology is the avoidance of common side reactions such as N-alkylation or C3-dialkylation. acs.orgscribd.com

When the C3 position is alkylated, a new stereocenter can be created. Asymmetric catalysis provides a means to control the stereochemical outcome of this process. A notable example is the palladium-catalyzed asymmetric allylic alkylation of 3-phenyloxindoles. Using a combination of a palladium catalyst (Pd(OAc)₂) and a chiral phase-transfer catalyst, 3,3'-spiropyrrolidine oxindole products can be generated in good yields and with high enantiomeric excess (ee). researchgate.net

Alcohols and alkyl halides are common and readily available alkylating agents for the C3 position.

Alkylation with Alcohols : This can be achieved through a "borrowing hydrogen" or "hydrogen autotransfer" process. mdpi.com In this atom-economical method, a transition-metal catalyst (often based on ruthenium or iridium) temporarily oxidizes the alcohol to an aldehyde or ketone. researchgate.netmsu.edu This carbonyl compound then undergoes a condensation reaction with the nucleophilic C3 of the oxindole. The resulting intermediate is then reduced by the metal hydride species that was formed in the initial oxidation step, regenerating the catalyst and yielding the C3-alkylated product. mdpi.commsu.edu This method has been successfully applied to the alkylation of this compound with various alcohols. researchgate.net

Alkylation with Alkyl Halides : The classical approach to C3-alkylation involves the deprotonation of the C3-proton with a strong base, followed by nucleophilic substitution with an alkyl halide. msu.edu The use of strong bases like butyllithium (BuLi), often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA), can generate the C3-anion (or a more complex N,C-dianion), which then reacts with the alkyl halide. msu.edu The choice of base and reaction conditions is critical to ensure regioselectivity for C3-alkylation over competing N-alkylation. msu.edu

Table 1: Selected C3-Alkylation Reactions of this compound and its Derivatives

| Substrate | Alkylating Agent | Catalyst/Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Methanol | Borrowing Hydrogen Catalyst | C3-Methylated Product | - | acs.org |

| This compound | Benzyl alcohol | nano-Ni₂P/CeO₂ | 3-Benzyl-1-phenyloxindole | >90% | researchgate.net |

| 3-Phenyloxindole | Allyl Phenyl Ketone | Pd(OAc)₂ / Chiral PTC | Spiropyrrolidine Oxindole | Good | researchgate.net |

| 3-Alkyloxindole | Alkyl Bromide/Iodide | Butyllithium (BuLi) | 3,3-Dialkyloxindole | Variable | msu.edu |

Stereoselective C3 Alkylation

Rearrangement Reactions

The this compound skeleton can undergo structural reorganization under certain conditions, leading to the formation of different heterocyclic systems.

An important documented transformation is the acid-catalyzed rearrangement of this compound into 5H-dibenzo[b,f]azepine. This reaction is typically performed using a strong acid catalyst such as polyphosphoric acid (PPA). The proposed mechanism involves the cyclization and rearrangement of the this compound structure to form the tricyclic azepine ring system.

Another type of rearrangement involves derivatives of this compound. For instance, an enol carbonate derived from 3-phenyloxindole can undergo a carboxyl migration reaction. This type of transformation, related to the Steglich rearrangement, allows for the transfer of a carboxyl group to the C3 position, creating a valuable functionalized oxindole with a quaternary carbon center.

Acid-Catalyzed Rearrangement to 5H-Dibenzo[b,f]azepines

Functionalization at the N1-Position

The nitrogen atom at the 1-position (N1) of the oxindole ring is a key site for functionalization, allowing for the introduction of various substituents to modify the molecule's properties. A common strategy for N-alkylation involves the use of a protecting group for the C3 position to prevent competing reactions. For instance, (N-methylpyrrol-2-yl)methylidene can be used to protect the C3 position, enabling the selective alkylation or benzylation of the N1-position in moderate to good yields. researchgate.net This method provides a mild and efficient route to a range of N-substituted this compound derivatives.

Synthesis of Spiroheterocycles from Oxindole Derivatives

Oxindole derivatives, including this compound, are valuable precursors for the synthesis of spiroheterocycles, which are compounds containing two rings connected by a single common atom. A common approach involves a 1,3-dipolar cycloaddition reaction. researchgate.net For example, a 3-phenylidene-2-indolinone derivative, obtained from the dehydration of a 3-hydroxy-3-phenyloxindole derivative, can react with an azomethine ylide (generated in situ from sarcosine and an aldehyde or ketone like acenaphthenequinone) to yield novel spirooxindole derivatives. researchgate.net These complex structures are of significant interest due to their potential biological activities. researchgate.netresearchgate.net

| Starting Material | Reagents | Product Type | Ref |

| 3-Phenylidene-2-indolinone | Sarcosine, Acenaphthenequinone | Spirooxindole | researchgate.net |

| Isatin, Acetophenone | Diethylamine, HCl | 3-Phenacylidene-2-indolinone | researchgate.net |

| 3-Phenacylidene-2-indolinone | Sarcosine, Acenaphthenequinone | Spirooxindole | researchgate.net |

Hybrid Compound Synthesis (e.g., Arylsulfoanilide-Oxindole Hybrids)

The principle of molecular hybridization, which involves combining two or more pharmacophores, has been applied to this compound to create novel hybrid compounds with potentially enhanced biological activities. rsc.org An example is the synthesis of arylsulfoanilide-oxindole hybrids. By incorporating the structural features of active arylsulfoanilides onto the 3-phenyloxindole scaffold, researchers have developed potent hybrid molecules. researchgate.net These hybrids have shown promise as anticancer agents, demonstrating the utility of this compound as a versatile building block in medicinal chemistry. researchgate.netresearchgate.net

Biological Activities and Pharmacological Investigations

Anticancer Activity and Mechanisms

Derivatives of 1-phenyloxindole have demonstrated notable anticancer properties, acting through various mechanisms to inhibit tumor growth and proliferation. researchgate.net These compounds have been shown to interfere with critical cellular processes in cancer cells, including inflammation, angiogenesis, and apoptosis.

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

Chronic inflammation is a key contributor to the development and progression of cancer. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), play a crucial role in this process. jocpr.comnih.gov Certain this compound derivatives have been identified as potent inhibitors of these cytokines.

A study on novel 3-(arylsulfonamido)phenyloxindole derivatives revealed their ability to inhibit the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). jocpr.comjocpr.com Specifically, compounds 5d , 5h , and 5i from this series demonstrated significant inhibitory activity, with IC₅₀ values indicating their potential as potent anti-inflammatory agents that could be beneficial in cancer therapy. jocpr.comjocpr.com The inhibition of these cytokines suggests that these compounds can modulate inflammatory pathways often overactive in cancerous conditions.

Table 1: Cytokine Inhibition by this compound Derivatives

| Compound | R Group | IC₅₀ (µM) TNF-α | IC₅₀ (µM) IL-6 |

|---|---|---|---|

| 5a | 4-Me | 3.1 | 2.4 |

| 5b | 2,4-di-F | 4.6 | 3.4 |

| 5c | 4-CN | >10 | >10 |

| 5d | 2-F | 1.9 | 1.2 |

| 5f | 4-OCF₃ | 3.8 | 2.8 |

| 5h | 3-F | 2.6 | 1.7 |

| 5i | 5-F | 2.0 | 1.5 |

| 5k | 4-CF₃ | >10 | >10 |

This table is based on data from a study on (3-sulfonamido)phenyloxindole derivatives and their inhibitory effects on TNF-α and IL-6. jocpr.com

Effects on Angiogenesis and Migration Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mutalig.eu Some derivatives of this compound have been found to inhibit angiogenesis, thereby cutting off the nutrient supply to tumors. For instance, certain derivatives have shown the ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key step in angiogenesis. researchgate.net

Research has also highlighted the role of these compounds in affecting cell migration, another crucial aspect of cancer metastasis. By interfering with these pathways, this compound derivatives can potentially limit the spread of cancer cells to other parts of the body. regulations.gov

Modulation of Pro-apoptotic and Anti-apoptotic Genes

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. nih.gov this compound derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of genes involved in this process.

Studies have indicated that these compounds can increase the expression of pro-apoptotic genes while simultaneously decreasing the levels of anti-apoptotic factors like Bcl-2. This dual action effectively pushes cancer cells towards self-destruction, highlighting a key mechanism of their anticancer activity.

Structure-Activity Relationship (SAR) Studies in Cancer Cell Lines

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of this compound derivatives. These studies involve systematically modifying the chemical structure of the lead compound to identify which parts of the molecule are essential for its biological activity.

For the 3-(arylsulfonamido)phenyloxindole series, SAR studies revealed that the presence and position of fluoro substituents on the arylsulfonamido moiety significantly influenced the inhibitory activity against TNF-α and IL-6. jocpr.com For example, fluoro substituents at the 2-, 3-, and 5-positions were found to be favorable for activity. jocpr.com In contrast, the presence of more than one fluorine atom or a trifluoromethyl group was detrimental to the inhibitory effect. jocpr.com The methyl, phenyl, and cyano groups at the 4-position had little impact on the activity. jocpr.com

In another study focusing on 3-substituted-2-oxoindole analogues, it was found that the nature of the substituent at the 3-position and on the indole ring could influence cytotoxicity and antiangiogenic properties. researchgate.net For example, a bromo-substituted derivative showed moderate inhibition of HUVEC proliferation and cord formation, while its non-brominated counterpart was inactive. researchgate.net These findings underscore the importance of specific structural features in determining the anticancer potential of this compound derivatives.

Antimicrobial and Antifungal Properties

In addition to their anticancer effects, derivatives of the this compound scaffold have demonstrated significant antimicrobial and antifungal activities. researchgate.net

Efficacy Against Bacterial and Fungal Strains

Several studies have reported the efficacy of this compound derivatives against a range of bacterial and fungal pathogens. mdpi.com Modifications to the oxindole structure have been shown to enhance this antimicrobial activity. mdpi.com

For instance, certain derivatives have exhibited strong bactericidal effects, particularly against Staphylococcus species, with minimal toxicity to normal cells. In one study, a bis-indole derivative, 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, showed more potent antibacterial activity against S. aureus and E. coli than the standard drug ampicillin. ijsrset.com

Furthermore, the conjugation of the indole nucleus with a 1,2,4-triazole moiety has yielded compounds with notable antifungal activity. mdpi.com Many of these conjugates displayed potent activity against Candida tropicalis, with some showing significant efficacy against Candida albicans as well. mdpi.com SAR studies on these hybrids indicated that a free N-H in the indole ring was often beneficial for antibacterial activity against certain Gram-negative bacteria. mdpi.com

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents. mdpi.com Research has shown that derivatives of this compound, specifically 3-phenyl-1H-indoles, exhibit inhibitory effects on the growth of Mtb in vitro. mdpi.com Notably, some of these compounds were found to be active against multidrug-resistant (MDR) strains of Mtb, indicating they may operate via a different mechanism of action compared to first-line tuberculosis drugs. mdpi.comnih.gov One particular 3-phenyl-1H-indole demonstrated bactericidal activity at concentrations near its Minimum Inhibitory Concentration (MIC) and showed a strong time-dependent effect. mdpi.comnih.gov Further studies on 2-phenoxy-1-phenylethanone, a synthetic analogue of neolignan, have also shown its potential as an antimycobacterial agent. nih.gov

A series of 20 1H-indoles were synthesized and evaluated for their ability to inhibit Mtb growth. The most promising compounds were also tested against MDR strains and for toxicity in mammalian cell lines. mdpi.com

Anti-inflammatory Activity

This compound and its derivatives have demonstrated notable anti-inflammatory properties. sunlight-adi.comcymitquimica.com Studies on oxindole-sulfonamide conjugates revealed their capacity to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated peripheral blood mononuclear cells (PBMCs). Certain derivatives exhibited significant inhibitory activity with IC50 values in the low micromolar range, highlighting their potential as anti-inflammatory agents. The mechanism of this activity is believed to involve the modulation of inflammatory pathways, which are often overactive in various diseases. Some non-steroidal oxindole derivatives act as analgesic and anti-inflammatory agents by inhibiting lipoxygenase (LO) and cyclooxygenase (CO) enzymes. ajrconline.org

Interactive Table of Cytokine Inhibition by this compound Derivatives:

| Compound | IC50 (TNF-α) | IC50 (IL-6) |

|---|---|---|

| 5d | 1.9 µM | 1.2 µM |

| 5h | 2.6 µM | 1.7 µM |

Neuroprotective Effects and Neurological Disorders

Derivatives of this compound are being explored for their potential in treating neurological disorders. sunlight-adi.comfrontiersin.org These compounds have shown promise in providing neuroprotective effects through various mechanisms. researchgate.net

Cannabinoid Receptor 2 (CB2) Agonism

Research has identified this compound derivatives as selective agonists for the cannabinoid receptor 2 (CB2). The CB2 receptor is a promising therapeutic target for conditions involving neuroinflammation. nih.gov Activation of the CB2 receptor is associated with anti-inflammatory and anti-apoptotic effects. For example, JWH 133, a potent and selective CB2 agonist, has shown activity in animal models of multiple sclerosis. rndsystems.com The selective targeting of CB2 receptors is a key area of research as it may offer therapeutic benefits without the psychotropic side effects associated with CB1 receptor activation. mdpi.com

Mitigation of Neuroinflammatory Conditions

By acting as CB2 receptor agonists, this compound derivatives can help mitigate neuroinflammatory conditions. In animal models, these compounds have been shown to reduce behavioral changes induced by lipopolysaccharides, suggesting a role in managing neurodegenerative diseases. The activation of CB2 receptors can help control neuroinflammation, which is a factor in diseases like Alzheimer's and neuropathic pain. nih.gov Strategies aimed at reducing the inflammatory response in the brain, including targeting monocyte chemoattractant protein-1 (MCP-1), have shown promise in improving outcomes. nih.gov

Enzyme and Receptor Inhibition Studies

The biological activities of this compound are often linked to its ability to inhibit specific enzymes and receptors. For instance, some derivatives have been shown to inhibit enzymes like histone deacetylase and carbonic anhydrase, which are important in cancer progression. In the context of viral infections, these compounds can interact with and inhibit viral proteins. Furthermore, certain oxindole derivatives have been identified as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism. nih.gov Research into indolin-2-thione analogues has also revealed their potential as inhibitors of protein kinase CK2 and p60(c-Src) tyrosine kinase. researchgate.net

Interaction with Molecular Targets and Cellular Pathways

The diverse pharmacological effects of this compound stem from its interaction with a variety of molecular targets and cellular pathways. The fundamental structure of this compound, with its carbonyl group and aromatic rings, allows for a range of chemical interactions, making it a versatile scaffold in drug design. For example, some derivatives are being investigated for their effects on dopamine receptors in the context of neurological disorders like Parkinson's disease. The inhibition of pro-inflammatory cytokines like TNF-α and IL-6 indicates that these compounds can modulate key inflammatory pathways. Additionally, the oxindole scaffold is a core component of certain licensed kinase inhibitor drugs. nih.gov

Pharmacodynamic and Pharmacokinetic Studies (e.g., ADME)

Detailed experimental data on the pharmacodynamics and pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound are not extensively documented in publicly available literature. However, computational in silico models have been employed to predict its ADME properties, offering preliminary insights into its potential behavior within a biological system. ri.senih.gov These predictions are valuable in the early stages of drug discovery for filtering and prioritizing compounds. ri.senih.gov

In silico predictions suggest that this compound is likely to have high gastrointestinal absorption. ambeed.com Furthermore, predictive models indicate that the compound may be capable of permeating the blood-brain barrier. ambeed.com The P-glycoprotein (P-gp) is a critical efflux transporter that affects the distribution and bioavailability of many drugs. For this compound, computational models predict that it is not a substrate for P-gp. ambeed.com

It is important to note that while these computational predictions are useful, they are not a substitute for in vitro and in vivo experimental validation. nih.gov

Table 1: Predicted ADME Properties of this compound

| Parameter | Predicted Outcome | Method |

| Gastrointestinal (GI) Absorption | High | BOILED-Egg Model |

| Blood-Brain Barrier (BBB) Permeant | Yes | BOILED-Egg Model |

| P-glycoprotein (P-gp) Substrate | No | SVM Model |

Data sourced from computational predictions. ambeed.com

Toxicity and Safety Profiles

The toxicity and safety profile of this compound has been characterized primarily through standardized hazard classifications and material safety data sheets (MSDS). It is classified as a hazardous chemical. nih.govscbt.com

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with several hazard statements. ambeed.comsigmaaldrich.com It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). scbt.comsigmaaldrich.com First-aid measures in case of contact include washing the skin with soap and water and rinsing eyes thoroughly with water. guidechem.com If inhaled, moving the individual to fresh air is recommended. scbt.comguidechem.com

Environmental toxicity data indicates that this compound is toxic to aquatic life with long-lasting effects (H411). nih.gov Regulatory information from the European Chemicals Agency (ECHA) classifies it under Aquatic Chronic 2. nih.gov

While these classifications provide essential safety information for handling, information regarding acute systemic toxicity is limited, with some safety data sheets noting that the acute toxicity is unknown. scbt.com Standard safety precautions when handling the compound include using personal protective equipment such as gloves and safety goggles, and ensuring adequate ventilation to avoid dust formation and inhalation. scbt.comguidechem.com

Table 2: GHS Hazard and Precautionary Statements for this compound

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed |

| Hazard | H315 | Causes skin irritation |

| Hazard | H319 | Causes serious eye irritation |

| Hazard | H335 | May cause respiratory irritation |

| Hazard | H411 | Toxic to aquatic life with long lasting effects |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Data sourced from publicly available safety data sheets and chemical databases. ambeed.comnih.govsigmaaldrich.com

Computational Chemistry and Structural Analysis

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational tools used to investigate the behavior of molecules at an atomistic level. pitt.edu These methods are applied to study a wide range of molecular systems, from small chemical entities to large biological macromolecules and material assemblies. pitt.edu For 1-phenyloxindole and its derivatives, molecular dynamics (MD) simulations and quantum mechanical (QM) calculations offer a way to explore their dynamic behavior, conformational preferences, and interactions with biological targets. vscht.cz

MD simulations can track the movement of atoms over time, providing a detailed picture of how this compound and its analogs interact with their environment, such as a solvent or a protein binding site. springer.com This can reveal key information about the stability of certain conformations and the energetic landscape of binding processes. vscht.cz For instance, simulations can help understand how the phenyl ring and the oxindole core orient themselves in different environments, which is crucial for its biological activity.

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure of this compound. vscht.cz These calculations can predict various molecular properties, including optimized geometry, charge distribution, and spectroscopic parameters, which can then be compared with experimental data. researchgate.net The integration of QM with molecular mechanics (QM/MM) in simulations allows for a highly accurate description of the electronic properties of the ligand while treating the larger protein environment with a more computationally efficient method. nih.gov This multi-scale approach is particularly useful for studying enzyme-catalyzed reactions or ligand-receptor interactions involving this compound derivatives. nih.gov

Recent advancements in computational power and algorithms, including the use of machine learning and artificial intelligence, are further enhancing the capabilities of molecular modeling and simulation in drug discovery and materials science. nih.govnih.gov These approaches can accelerate the screening of virtual libraries of this compound derivatives and predict their properties with increasing accuracy. eurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.com This method is widely used in drug discovery to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the time and cost of drug development. eurekaselect.commedcraveonline.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. medcraveonline.com

The process of developing a QSAR model involves several key steps:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) against a specific target is collected. eurekaselect.com

Descriptor Calculation : A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters. eurekaselect.com

Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. medcraveonline.com

Model Validation : The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. medcraveonline.com

Table 1: Key Parameters in QSAR Analysis

| Parameter Category | Examples of Descriptors | Significance in Drug Design |

|---|---|---|

| Electronic | Heat of formation, Dipole moment, HOMO/LUMO energies | Influences drug-receptor interactions, reaction mechanisms. nih.gov |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Determines the fit of the molecule in the receptor binding site. |

| Hydrophobic | LogP, Water solubility | Affects absorption, distribution, metabolism, and excretion (ADME). docksci.com |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and degree of branching of a molecule. |

By understanding these relationships, medicinal chemists can rationally design new this compound derivatives with enhanced potency and selectivity.

Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. academie-sciences.fr This method is instrumental in drug discovery for identifying potential drug candidates, elucidating binding mechanisms, and guiding lead optimization. bigchem.eu The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to rank them based on their predicted binding affinity. bigchem.eu

For this compound, docking studies can provide detailed insights into how it interacts with various biological targets. For instance, docking simulations of this compound derivatives into the active sites of enzymes like cyclooxygenase or protein kinases can reveal key intermolecular interactions responsible for their inhibitory activity. These interactions typically include:

Hydrogen Bonds : These are crucial for the specificity of ligand binding and often involve the carbonyl group of the oxindole ring or other polar functional groups. researchgate.net

Hydrophobic Interactions : The phenyl group and other nonpolar parts of the molecule can form favorable interactions with hydrophobic pockets in the binding site. researchgate.net

Pi-Pi Stacking : The aromatic rings of this compound can interact with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's active site.

The results of docking studies are often visualized as 3D models showing the precise orientation of the ligand and its interactions with specific amino acid residues of the target protein. researchgate.net The binding affinity is typically estimated as a docking score, with lower scores indicating a more favorable interaction. academie-sciences.fr For example, a docking study of a this compound derivative against a specific target might yield a docking score of -7.5 kcal/mol, indicating a strong predicted binding affinity. researchgate.net

Table 2: Example of Docking Study Results for a Hypothetical this compound Derivative

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Cyclooxygenase-2 | 1CX2 | -8.2 | Arg120, Tyr385, Ser530 | Hydrogen bond, Pi-Pi stacking |

| EGFR Tyrosine Kinase | 2J6M | -9.5 | Met793, Gly796, Leu844 | Hydrogen bond, Hydrophobic |

These studies are crucial for structure-based drug design, allowing for the rational modification of the this compound scaffold to enhance its binding affinity and selectivity for a desired biological target. nih.gov

Conformational Analysis and Stereochemical Investigations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sathyabama.ac.in These different arrangements are known as conformations or conformers. For this compound, the relative orientation of the phenyl group with respect to the oxindole ring system is a key conformational feature. The rotation around the C-N single bond connecting these two moieties can be sterically hindered, potentially leading to the existence of stable conformers or even atropisomers if the rotation is sufficiently restricted. sathyabama.ac.in

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the different conformers as separate enantiomers or diastereomers. researchgate.net In the case of substituted 1-phenyloxindoles, bulky groups at the ortho positions of the phenyl ring or at the C7 position of the oxindole ring could create a significant barrier to rotation, leading to axially chiral molecules. researchgate.net

Computational methods, such as DFT calculations, can be used to explore the potential energy surface of this compound and its derivatives, identifying the most stable conformations and the energy barriers between them. nih.gov Experimental techniques like variable-temperature NMR spectroscopy can also provide information about conformational dynamics.

Stereochemical investigations are also important when chiral centers are present in the molecule, for instance, at the C3 position of the oxindole ring. The synthesis of this compound derivatives often leads to the formation of stereoisomers, and it is crucial to determine their absolute and relative configurations, as different stereoisomers can have vastly different biological activities. Chiral chromatography can be used to separate enantiomers, and their absolute stereochemistry can be determined by methods such as X-ray crystallography of a single crystal or by comparison with known standards. nih.gov

Spectroscopic Characterization for Structure Elucidation (e.g., ¹H NMR, ¹³C NMR, MS, IR)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Each method provides unique information about the molecule's structure. libretexts.orgthermofisher.com

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy : This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. The aromatic protons of the phenyl and oxindole rings typically appear in the downfield region (around 7-8 ppm), while the protons on the oxindole core will have characteristic chemical shifts. Coupling between adjacent protons can help to establish the substitution pattern. walisongo.ac.id

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy : This method reveals the number of different types of carbon atoms in the molecule. The carbonyl carbon of the oxindole ring is particularly characteristic, appearing at a low field (around 170-180 ppm). The chemical shifts of the aromatic carbons provide further structural information. walisongo.ac.id

MS (Mass Spectrometry) : Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) in the mass spectrum of this compound corresponds to its molecular weight.

IR (Infrared) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com For this compound, a strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group is expected in the range of 1680-1720 cm⁻¹. The N-H stretch (if present in unsubstituted oxindole) and C-H stretches of the aromatic rings are also observable.

Table 3: Characteristic Spectroscopic Data for this compound

| Technique | Observed Feature | Typical Range/Value | Structural Interpretation |

|---|---|---|---|

| IR | C=O stretch | 1680-1720 cm⁻¹ | Lactam carbonyl group |

| ¹H NMR | Aromatic protons | 7.0-8.0 ppm | Protons on phenyl and oxindole rings |

| CH₂ protons (C3) | ~3.6 ppm | Methylene group of the oxindole ring | |

| ¹³C NMR | Carbonyl carbon | 175-180 ppm | Lactam carbonyl carbon |

| Aromatic carbons | 110-150 ppm | Carbons of the phenyl and oxindole rings |

| MS | Molecular ion peak [M]⁺ | m/z = 209.08 | Molecular weight of this compound |

The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural confirmation of this compound. stackexchange.com

Crystallographic Studies (e.g., Single Crystal X-ray Diffraction)

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. harvard.edu This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. wikipedia.org

Crystallographic studies of this compound and its derivatives can:

Confirm the molecular structure elucidated by spectroscopic methods.

Provide precise measurements of bond lengths and angles.

Reveal the conformation of the molecule in the solid state, including the dihedral angle between the phenyl and oxindole rings. researchgate.net

Elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding and pi-stacking, which can influence the physical properties of the solid.

Determine the absolute configuration of chiral derivatives. nih.gov

The structural information obtained from X-ray crystallography is of high value for computational studies, as it provides an experimental benchmark for validating the results of molecular modeling and conformational analysis. mdpi.com

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Acetylsalicylic acid |

| B-DNA dodecamer |

| Diclofenac |

| Fip35 protein |

| Methanol |

| Methyl salicylate |

| Salicylic acid |

Applications and Future Research Directions

Role as a Key Intermediate in Pharmaceutical Synthesis

1-Phenyloxindole serves as a crucial intermediate in the creation of a variety of pharmaceutical compounds. chemimpex.comsihaulichemicals.com Its scaffold is a common feature in numerous bioactive molecules, making it a focal point for drug discovery and development. sihaulichemicals.com The oxindole core, with a phenyl group attached, provides a versatile platform for synthesizing compounds with a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. sunlight-adi.comsunlight-adi.com

A notable application of this compound is its role as an intermediate in the synthesis of Linopirdine. lookchem.com Linopirdine is a cognitive enhancer that functions by stimulating the release of neurotransmitters in the central nervous system, such as acetylcholine, dopamine, and serotonin, which can be beneficial in addressing deficits associated with conditions like Alzheimer's disease. chempanda.com The synthesis of Linopirdine involves the alkylation of this compound with two equivalents of 4-picolyl chloride hydrochloride under phase transfer conditions. chempanda.com

The this compound structure is a key component in the development of new therapeutic agents targeting a variety of diseases. chemimpex.comsunlight-adi.com Researchers are actively exploring its derivatives for potential treatments for neurological disorders and in the production of new drugs. sunlight-adi.com The biological activity of these derivatives extends to anti-cancer, anti-viral, and anti-inflammatory effects. sunlight-adi.comsunlight-adi.com For instance, some derivatives have shown potential as anticancer agents by inhibiting translation initiation. researchgate.net The versatility of the this compound scaffold allows for modifications that can lead to compounds with enhanced efficacy and improved pharmacological profiles. chemimpex.com

Precursor for Linopirdine Synthesis

Applications in Organic Synthesis as a Building Block

In the field of organic synthesis, this compound is recognized as a valuable building block for constructing more complex molecules. sunlight-adi.comsunlight-adi.comguidechem.com Its structural diversity and reactivity make it a versatile starting material for a wide array of chemical transformations. sunlight-adi.com It is frequently used in the preparation of various pharmaceuticals and natural products, as well as other indole derivatives. guidechem.com

Exploration in Materials Science (e.g., Fluorescent Probes, Polymers, Coatings)